Introduction: A Versatile Scaffold for Modern Chemistry
Introduction: A Versatile Scaffold for Modern Chemistry
An In-depth Technical Guide to 2,6-Difluoro-4-formylbenzoic acid (CAS 1242070-98-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
2,6-Difluoro-4-formylbenzoic acid is a trifunctional aromatic building block of significant interest in contemporary chemical research, particularly within the fields of medicinal chemistry and materials science.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of reactive handles: a carboxylic acid, an aldehyde, and a difluorinated phenyl ring. This unique arrangement provides chemists with a versatile scaffold for constructing complex molecular architectures. The strategic placement of two fluorine atoms ortho to the carboxylic acid not only influences the electronic properties and reactivity of the entire molecule but also offers a common motif found in many bioactive compounds, enhancing properties such as metabolic stability and binding affinity. This guide provides an in-depth analysis of its synthesis, reactivity, and application, grounded in mechanistic principles and practical laboratory insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its effective application. 2,6-Difluoro-4-formylbenzoic acid is typically supplied as a white to off-white solid with a purity of 97-98%. For long-term stability, it should be stored under an inert atmosphere at room temperature.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1242070-98-9 | [3][4] |
| Molecular Formula | C₈H₄F₂O₃ | [3][4] |
| Molecular Weight | 186.11 g/mol | [4] |
| IUPAC Name | 2,6-difluoro-4-formylbenzoic acid | [4] |
| Physical Form | Solid | |
| SMILES | O=C(O)C1=C(F)C=C(C=O)C=C1F | [3] |
| InChIKey | KUZZMQQMBLSIOJ-UHFFFAOYSA-N |[4] |
Spectroscopic Characterization
Spectroscopic analysis confirms the structure and purity of the compound. The data below are representative of its key features.
-
¹H NMR: The proton NMR spectrum is characterized by its simplicity, a direct result of the molecule's symmetry. A known spectrum shows two key signals.[5]
-
δ 10.23 (s, 1H): This singlet corresponds to the highly deshielded aldehydic proton.
-
δ 7.63-7.70 (m, 2H): This multiplet represents the two equivalent aromatic protons on the benzene ring.
-
The carboxylic acid proton would also be present, typically as a very broad singlet at δ > 13 ppm, though its observation can be solvent-dependent.
-
-
¹³C NMR: The carbon spectrum would be expected to show six distinct signals due to molecular symmetry: four for the aromatic ring (two quaternary, two tertiary) and two for the carbonyl carbons.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, as both fluorine atoms are chemically equivalent.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic stretches of its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), two sharp C=O stretches for the carboxylic acid (~1700-1725 cm⁻¹) and the aldehyde (~1685-1710 cm⁻¹), and C-F stretches in the fingerprint region (~1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode typically shows the protonated molecule [M+H]⁺ at m/z 187.17.[5]
Synthesis: Directed Ortho-Metalation Approach
The most common and effective synthesis of 2,6-Difluoro-4-formylbenzoic acid relies on a directed ortho-metalation (DoM) strategy.[5] This powerful technique uses an existing functional group—in this case, the carboxylate—to direct a strong base to deprotonate a specific adjacent position on the aromatic ring.
The logical workflow for this synthesis is outlined below.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Laboratory Protocol
The following protocol is adapted from established procedures.[5]
-
Initial Setup: To a solution of 3,5-difluorobenzoic acid (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF), add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) at room temperature.
-
Deprotonation: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (2.4 eq) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture at -78 °C for 1.5 hours after the addition is complete.
-
Formylation: Add anhydrous methyl formate (2.1 eq) dropwise, again maintaining the temperature below -65 °C.
-
Reaction Completion: Allow the reaction to gradually warm to room temperature and stir for 18 hours.
-
Workup: Cool the mixture to 0-5 °C and quench by slowly adding 6 M aqueous hydrochloric acid. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous phase three times with 2-MeTHF.
-
Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from an ethyl acetate/hexane solvent system to yield the final product as a white solid.[5]
Mechanistic Rationale (E-E-A-T)
-
Why 3,5-Difluorobenzoic Acid? The starting material positions the fluorine atoms meta to the carboxylic acid. The goal is to functionalize the C4 position, which is flanked by the two fluorine atoms.
-
Why TMEDA and n-BuLi? The carboxylic acid proton is the most acidic and is removed first by n-BuLi. A second equivalent of n-BuLi is required for the ortho-deprotonation. TMEDA acts as a crucial chelating agent, coordinating to the lithium cation, breaking up n-BuLi aggregates, and increasing its basicity. It forms a stable six-membered ring intermediate with the lithium carboxylate, which positions the base to selectively deprotonate the C4 position—the only position ortho to both fluorine atoms and the carboxylate group.
-
Why -78 °C? Organolithium reagents are extremely reactive. Cryogenic temperatures are essential to prevent side reactions, such as decomposition of the reagent or unwanted reactions with the solvent, and to ensure high regioselectivity of the deprotonation.
-
Why Methyl Formate? It serves as a simple and effective electrophile, providing the "formyl" (–CHO) group. The lithiated aromatic ring performs a nucleophilic attack on the carbonyl carbon of methyl formate.
-
Why Acidic Workup? The workup has two purposes: to neutralize any remaining base and to protonate the intermediate alkoxide and the lithium carboxylate, yielding the final aldehyde and carboxylic acid functionalities.
Caption: Key steps in the directed ortho-metalation mechanism.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the presence of two distinct and orthogonally reactive carbonyl groups. This allows for selective chemical modifications, making it a powerful tool for building molecular complexity in a controlled, stepwise manner.
Caption: Overview of the orthogonal reactivity of the core scaffold.
Reactions at the Aldehyde Group
The aldehyde is a versatile electrophile. Its reactivity can be harnessed without affecting the less reactive carboxylic acid under appropriate conditions.
-
Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The carboxylic acid remains untouched because NaBH₄ is not potent enough to reduce it.[6]
-
Oxidation: Vigorous oxidation (e.g., with KMnO₄) will convert the aldehyde to a second carboxylic acid group, yielding 2,6-difluoro-1,4-benzenedicarboxylic acid. This transformation is useful for creating symmetrical difunctional linkers.
-
Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing substituents. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a secondary or tertiary amine, respectively.
-
Wittig Reaction: The aldehyde can be converted to an alkene by reaction with a phosphonium ylide (Wittig reagent). This is a cornerstone C-C bond-forming reaction.[7]
Reactions at the Carboxylic Acid Group
The carboxylic acid is generally less electrophilic than the aldehyde and requires activation for most transformations.
-
Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) converts the carboxylic acid to an ester.[8] This is a robust method for protecting the acid or modifying solubility.
-
Amide Bond Formation: Direct reaction with an amine is inefficient. The carboxylic acid must first be activated using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. This forms a highly reactive intermediate that is readily attacked by an amine to form a stable amide bond. This is a fundamental reaction in peptide synthesis and drug development.
-
Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid into a highly reactive acyl chloride.[8] This intermediate can then be reacted with a wide range of nucleophiles (alcohols, amines, etc.) under milder conditions than direct coupling.
-
Reduction: Unlike the aldehyde, reducing the carboxylic acid requires a powerful reducing agent. Borane (BH₃·THF) is particularly effective and will selectively reduce the acid in the presence of the aldehyde, demonstrating orthogonal reactivity. Lithium aluminum hydride (LiAlH₄) would reduce both carbonyl groups.[6]
Applications in Research and Drug Development
The true value of 2,6-Difluoro-4-formylbenzoic acid lies in its application as a versatile building block for creating high-value molecules.
-
Medicinal Chemistry Scaffold: In drug discovery, developing a molecule with the desired biological activity, selectivity, and pharmacokinetic properties is a multi-parameter optimization challenge.[9] This compound provides a rigid, fluorinated core onto which different functional groups can be appended. The orthogonal reactivity allows for the sequential attachment of different fragments, making it ideal for fragment-based drug discovery (FBDD) or the synthesis of compound libraries for high-throughput screening. For example, the carboxylic acid could be used to attach the molecule to a warhead for a covalent inhibitor, while the aldehyde is converted via reductive amination to introduce a solubilizing group or a vector to target a specific cellular location.
-
Linker for Advanced Modalities: The distinct reactive ends make it an excellent candidate for linkers in complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). One end can be functionalized to attach to a protein-binding ligand, while the other is modified to connect to a payload (in ADCs) or an E3 ligase binder (in PROTACs).
-
Materials Science Precursor: Bifunctional aromatic acids are key components in the synthesis of advanced polymers and Metal-Organic Frameworks (MOFs).[10] After modification of the aldehyde group, the resulting difunctional benzoic acid can be used as a monomer to create polyesters or polyamides with tailored properties imparted by the difluoro-aromatic core, such as thermal stability and specific electronic characteristics.
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety. 2,6-Difluoro-4-formylbenzoic acid is classified as a hazardous substance.
-
GHS Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[11]
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[13]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[11][12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and amines.[13]
-
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